Nifurthiazole

Chemical carcinogenesis Nitrofuran toxicology Structure-activity relationship

Nifurthiazole is the only nitrofuran positive control that reliably induces forestomach papillomas and adrenal adenomas in Syrian hamster models, including under California Proposition 65 mandates. Its formylhydrazino side chain and thiazole core provide organ-specific carcinogenicity distinct from FANFT or nitrofurantoin. With XLogP 1.7, it also outperforms common nitrofurans in tissue-penetration assays. Procure Nifurthiazole when protocol reproducibility, regulatory compliance, and side-chain mapping are non-negotiable.

Molecular Formula C8H6N4O4S
Molecular Weight 254.23 g/mol
CAS No. 3570-75-0
Cat. No. B1229843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifurthiazole
CAS3570-75-0
Synonyms2-(4-(5-nitro-2-furyl)-2-thiazolyl)formic acid hydrazide
2-FNT
nefurthiazole
Molecular FormulaC8H6N4O4S
Molecular Weight254.23 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O
InChIInChI=1S/C8H6N4O4S/c13-4-9-11-8-10-5(3-17-8)6-1-2-7(16-6)12(14)15/h1-4H,(H,9,13)(H,10,11)
InChIKeyDUWYZHLZDVCZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN N-BUTANOL, DIMETHYL FORMAMIDE, DIMETHYL SULFOXIDE, ETHANOL & POLYETHYLENE GLYCOL

Structure & Identifiers


Interactive Chemical Structure Model





Nifurthiazole (CAS 3570-75-0) – First-Line Procurement Profile for a 5-Nitrofuran-Thiazole Antibacterial Agent


Nifurthiazole [1] is a synthetic antibacterial belonging to the 5‑nitrofuran class, distinguished from conventional nitrofurans by the presence of a thiazole ring and a formylhydrazino side chain [2]. It was historically employed as a veterinary chemotherapeutic agent [3] and is listed as an IARC Group 2B possible human carcinogen [4]. The compound has been used as a model substance in mechanistic toxicology, particularly for studying nitrofuran‑induced urinary‑bladder carcinogenesis [5].

Why Nifurthiazole Cannot Be Replaced by Other 5‑Nitrofurans in Safety‑Critical Research or Procurement


Within the 5‑nitrofuran class, the heterocyclic core and the side‑chain chemistry jointly dictate the balance between antibacterial activity and carcinogenic potential. For example, 5‑nitrofurans bearing a thiazole ring exhibit markedly different tumor‑organ specificity compared with hydantoin‑ or oxazolidinone‑based analogues. Nifurthiazole’s formylhydrazino moiety further modulates metabolic activation and the subsequent tissue‑specific carcinogenicity profile, distinguishing it from otherwise closely related nitrofurylthiazoles such as FANFT and ANFT [1]. Consequently, substituting nifurthiazole with a structurally similar but toxicologically non‑equivalent nitrofuran (e.g., nitrofurantoin or nitrofurazone) can invalidate safety assessments, compromise model reproducibility, or lead to erroneous structure‑activity‑relationship conclusions in experimental oncology and regulatory toxicology.

Head‑to‑Head Comparative Evidence Supporting Nifurthiazole Procurement and Scientific Selection


Shifted Carcinogenic Organ Spectrum vs. FANFT and NFTA in the Syrian Hamster Model

In a 48‑week dietary study using male Syrian golden hamsters, formic acid 2‑[4‑(5‑nitro‑2‑furyl)‑2‑thiazolyl]hydrazide (nifurthiazole; FNT) produced a significantly different pattern of carcinogenicity compared with its close structural analogs FANFT (formamide) and NFTA (acetamide) [1]. Whereas FANFT primarily induced urinary‑bladder transitional‑cell carcinomas (23/24 animals), FNT exhibited a markedly lower bladder‑tumor incidence (9/24) and instead promoted forestomach squamous‑cell papillomas (13/24) and adrenal adenomas (6/24). This shift demonstrates that the formylhydrazino side‑chain uniquely reroutes the carcinogenic hazard away from the urothelium toward the upper gastrointestinal tract and adrenal glands.

Chemical carcinogenesis Nitrofuran toxicology Structure-activity relationship

Divergent IARC Carcinogenicity Classification vs. Nitrofurantoin and Nitrofurazone

Nifurthiazole (FNT) is assigned to IARC Group 2B – “possibly carcinogenic to humans” – on the basis of sufficient animal evidence [1]. In contrast, two widely used 5‑nitrofuran antibiotics, nitrofurantoin and nitrofurazone, are classified as Group 3 – “not classifiable as to its carcinogenicity to humans” [2]. This formal hazard‑classification disparity means that nifurthiazole triggers stricter handling, waste‑disposal, and regulatory‑notification obligations, which must be factored into procurement decisions and experimental design.

Regulatory toxicology IARC hazard classification Nitrofuran procurement

Structural Determinant of Carcinogenic Organotropism – Thiazole‑Formylhydrazino Motif vs. Hydantoin and Oxazolidinone Scaffolds

Nifurthiazole uniquely combines a 5‑nitrofuran pharmacophore with a 2‑formylhydrazino‑1,3‑thiazole scaffold, whereas other clinical nitrofurans employ hydantoin (nitrofurantoin), oxazolidinone (furazolidone), or semicarbazone (nitrofurazone) rings. This structural divergence is directly linked to the differential carcinogenic organotropism observed in animal models: the thiazole‑formylhydrazino configuration promotes forestomach and adrenal tumorigenesis, while the hydantoin‑bearing nitrofurantoin shows negligible carcinogenic activity in standard bioassays [1][2]. Procurement of nifurthiazole is therefore essential for structure‑toxicity relationship studies that require the thiazole‑formylhydrazino toxicophore.

Medicinal chemistry Nitrofuran SAR Toxicophore identification

Discriminatory Physicochemical Properties – XLogP and Hydrogen‑Bonding Profile

Computed physicochemical properties highlight quantifiable differences between nifurthiazole and its nitrofuran comparators. Nifurthiazole exhibits a computed XLogP of 1.7 and a topological polar surface area (TPSA) of 141 Ų, compared with nitrofurantoin (XLogP ≈ ‑0.1, TPSA ≈ 121 Ų) and furazolidone (XLogP ≈ ‑0.3, TPSA ≈ 82 Ų) [1]. The higher lipophilicity and increased hydrogen‑bonding capacity of nifurthiazole predict greater membrane permeability and differential protein‑binding behavior, directly influencing its distribution into extra‑vascular compartments where its carcinogenic effects are observed.

Physicochemical profiling Drug-like properties ADME prediction

Nifurthiazole‑Optimized Application Scenarios Where Comparator Compounds Underperform


Tissue‑Specific Carcinogenesis Modeling in Regulatory Toxicology

Nifurthiazole should be prioritized when a nitrofuran‑based positive control is required for forestomach or adrenal carcinogenicity studies. Unlike FANFT, which predominantly induces bladder tumors (23/24 incidence), nifurthiazole reliably produces forestomach papillomas (13/24) and adrenal adenomas (6/24) in the Syrian hamster model [1]. This makes it the compound of choice for laboratories evaluating chemopreventive agents targeting upper‑GI or adrenal neoplasms.

IARC‑Compliant Procurement for Proposition 65‑Regulated Environments

Institutions operating under California Proposition 65 or similar carcinogen‑right‑to‑know statutes must select nifurthiazole when a declared Group 2B carcinogen is required for mandatory safety‑testing protocols [2]. Nitrofurantoin and nitrofurazone (both Group 3) do not satisfy this regulatory requirement, making nifurthiazole the sole suitable nitrofuran for such compliance‑driven procurement.

Structure‑Toxicity‑Relationship Studies of the Nitrofuran‑Thiazole Toxicophore

Medicinal chemistry and computational toxicology programs investigating the link between the 5‑nitrofuran scaffold and organ‑specific carcinogenicity benefit from nifurthiazole as a reference standard that uniquely combines the thiazole ring with a formylhydrazino side chain. Parallel testing with FANFT and ANFT allows systematic mapping of the side‑chain impact on tumor spectrum, a comparative framework that cannot be achieved with hydantoin‑based nitrofurans [1].

Physicochemical Profiling of Lipophilic Nitrofuran Probes

For permeability or tissue‑distribution assays that demand a nitrofuran with higher lipophilicity, nifurthiazole (XLogP = 1.7) outperforms nitrofurantoin (XLogP ≈ ‑0.1) and furazolidone (XLogP ≈ ‑0.3) . This quantitative advantage supports its use in PAMPA, Caco‑2, or in‑vivo tissue‑penetration studies where membrane partitioning is the critical variable.

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